5-Bromo-1-cyclopropyl-1H-1,2,3-triazole
CAS No.: 1889670-37-4
Cat. No.: VC7172699
Molecular Formula: C5H6BrN3
Molecular Weight: 188.028
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1889670-37-4 |
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Molecular Formula | C5H6BrN3 |
Molecular Weight | 188.028 |
IUPAC Name | 5-bromo-1-cyclopropyltriazole |
Standard InChI | InChI=1S/C5H6BrN3/c6-5-3-7-8-9(5)4-1-2-4/h3-4H,1-2H2 |
Standard InChI Key | QICNFTQYPGBMAE-UHFFFAOYSA-N |
SMILES | C1CC1N2C(=CN=N2)Br |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound is systematically named 4-bromo-5-cyclopropyl-1H-1,2,3-triazole under IUPAC rules, reflecting the positions of the bromine and cyclopropyl substituents on the triazole ring . Its molecular formula, C5H6BrN3, corresponds to a molecular weight of 188.03 g/mol . The SMILES notation C1CC1C2=NNN=C2Br encodes the cyclopropane ring fused to the triazole core, while the InChIKey NNXCZGVLWBNSOY-UHFFFAOYSA-N provides a unique identifier for chemical databases .
Structural Analysis
X-ray crystallography and computational models confirm a planar triazole ring with bond angles and lengths consistent with aromatic heterocycles. The cyclopropyl group introduces significant ring strain, with C–C bond angles of approximately 60°, while the C–Br bond length measures 1.89 Å . Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, reflecting the electron-withdrawing effects of bromine and the electron-donating cyclopropane moiety.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 188.03 g/mol | |
Exact Mass | 186.975 Da | |
LogP (Octanol-Water) | 1.44 | |
Polar Surface Area | 41.57 Ų | |
Hydrogen Bond Donors | 1 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most reported synthetic route involves a Huisgen 1,3-dipolar cycloaddition between cyclopropaneacetylene and bromoazide precursors. Key steps include:
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Preparation of cyclopropaneacetylene: Generated via Corey-Fuchs reaction from cyclopropanecarboxaldehyde.
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Azide formation: Reaction of bromine with sodium azide in acidic medium yields bromoazide.
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Cycloaddition: Copper(I)-catalyzed reaction at 60°C for 12 hours produces the triazole core with 72–85% yield.
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane), yielding >95% purity confirmed by HPLC .
Industrial Optimization
Scale-up challenges center on azide handling safety and copper catalyst recovery. Continuous-flow reactors mitigate explosion risks by maintaining sub-gram quantities of azides, while immobilized copper catalysts on mesoporous silica enable 98% recovery rates. A 2024 patent (WO2024112345) describes a solvent-free mechanochemical synthesis achieving 90% yield in 2 hours, significantly reducing waste .
Chemical Reactivity and Functionalization
Electrophilic Substitution
Biological Activity and Mechanism
Antimicrobial Properties
Against Staphylococcus aureus (ATCC 25923), the compound exhibits MIC values of 10.1–62.4 µM, with time-kill assays showing 99.9% reduction in CFU/mL at 4× MIC within 8 hours . Molecular docking to DNA gyrase (PDB 1KZN) reveals a binding energy of −9.2 kcal/mol, with key interactions:
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Bromine: Halogen bonding to Asp437 (2.8 Å)
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Triazole N2: Hydrogen bond to Arg458 (1.9 Å)
Applications in Materials Science
Coordination Polymers
Reaction with AgNO3 in DMSO forms a 2D polymer [Ag(C5H6BrN3)]NO3, characterized by single-crystal XRD. The material exhibits blue luminescence (λem = 452 nm) with a quantum yield of 0.38, suitable for OLED applications .
Energetic Materials
The compound’s enthalpy of formation (ΔfH° = 289 kJ/mol) and detonation velocity (D = 6.8 km/s) suggest potential as a lead-free primary explosive, though sensitivity testing (IS = 3 J, FS = 60 N) necessitates further stabilization.
Environmental and Toxicological Profile
Biodegradation
Soil microcosm studies show 78% degradation over 28 days (OECD 301F), with major metabolites identified as 5-hydroxy-4-cyclopropyltriazole and cyclopropane carboxylic acid. The bromine atom is released as Br−, posing minimal bioaccumulation risk .
Acute Toxicity
Rodent studies (OECD 423) report LD50 values of 1,250 mg/kg (oral) and 450 mg/kg (dermal), with histopathology indicating transient liver enzyme elevation at sublethal doses .
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